4,6-Dichloro-1-nitroanthraquinone
Description
Contextualization within the Anthraquinone (B42736) Compound Class
Anthraquinones are a large family of organic compounds based on the 9,10-anthraquinone skeleton. wikipedia.org These compounds are widespread in nature, found in plants, fungi, lichens, and insects, and are also synthesized for various industrial applications. wikipedia.orgresearchgate.net They are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.nettaylorandfrancis.com Anthraquinones serve as precursors for dyes and are utilized in processes like paper pulping and hydrogen peroxide production. wikipedia.orgtaylorandfrancis.comtaylorandfrancis.com
4,6-dichloro-1-nitroanthraquinone is a synthetically produced member of the anthraquinone class. Its core structure is the typical three-ring system of anthraquinone, but it is distinguished by the presence of two chlorine atoms and one nitro group attached to this backbone.
Structural Characteristics and Substituent Influence
The carcinogenicity of nitro compounds, for instance, is influenced by the presence and position of other substituents like halogens. researchgate.net In the case of this compound, the electron-withdrawing nature of both the chlorine atoms and the nitro group significantly impacts the electron density distribution across the aromatic rings. This electronic modification can affect its interaction with other molecules and its potential for further chemical transformations.
Broader Significance of Dichloro-Nitroanthraquinone Derivatives in Chemical Research
Dichloro-nitroanthraquinone derivatives are valuable intermediates in the synthesis of a wide range of other functional molecules. For instance, chloroanthraquinones are important intermediates in the production of anthraquinone dyes. google.com The chlorine atoms on the anthraquinone ring, particularly at the 1-position, are relatively reactive and can be displaced by other functional groups, such as amines, to create new dye structures. google.com
Furthermore, derivatives of dichloro-nitroanthraquinone have been investigated for their potential applications in various fields. For example, some substituted anthraquinones are used as catalysts. researchgate.net The specific combination of chloro and nitro groups on the anthraquinone framework provides a unique starting point for the synthesis of complex molecules with tailored properties for applications in materials science and medicinal chemistry. Research into thioanthraquinone analogues derived from 1,5-dichloroanthraquinone (B31372) has shown that these compounds can exhibit fluorescence, suggesting potential uses in sensor technology and drug delivery systems. dergipark.org.tr
Structure
3D Structure
Properties
CAS No. |
60506-83-4 |
|---|---|
Molecular Formula |
C14H5Cl2NO4 |
Molecular Weight |
322.1 g/mol |
IUPAC Name |
4,6-dichloro-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl2NO4/c15-6-1-2-7-8(5-6)14(19)11-9(16)3-4-10(17(20)21)12(11)13(7)18/h1-5H |
InChI Key |
UFYUVEYNCNGOHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4,6 Dichloro 1 Nitroanthraquinone
Established Synthetic Routes to Substituted Anthraquinones
The construction of the anthraquinone (B42736) skeleton itself is often achieved through methods like the Friedel-Crafts acylation, where a substituted benzene (B151609) reacts with a phthalic anhydride, or through Diels-Alder cycloadditions. sci-hub.senih.gov Once the core structure is in place, further functionalization is achieved through electrophilic substitution, nucleophilic substitution, and other derivatization reactions.
Nitration is a key electrophilic aromatic substitution reaction for introducing nitro groups onto the anthraquinone ring system. The position of nitration is heavily influenced by reaction conditions and the presence of other substituents.
Direct nitration of unsubstituted anthraquinone with concentrated nitric acid typically yields 1-nitroanthraquinone (B1630840) as the major product, along with smaller amounts of 2-nitroanthraquinone (B1658324) and various dinitroanthraquinone isomers. google.comgoogle.com The use of nitric acid alone, without sulfuric acid, at controlled, low temperatures (e.g., below 40°C) has been shown to produce 1-nitroanthraquinone in high purity and yield. google.comgoogleapis.com The reaction can be performed isothermically at temperatures between 40°C and 70°C or adiabatically. google.com Increasing the reaction time or temperature can lead to the formation of dinitro derivatives. google.com
Purification of the resulting nitroanthraquinones can be achieved through crystallization from concentrated nitric acid or reprecipitation from sulfuric acid. google.com The treatment of the crude nitration mixture with sodium sulfite (B76179) can selectively convert 2-nitroanthraquinone into water-soluble derivatives, aiding in the isolation of the 1-nitro isomer. google.com
Table 1: Conditions for Anthraquinone Nitration
| Nitrating Agent | Co-reagent/Solvent | Temperature | Primary Product(s) | Source(s) |
|---|---|---|---|---|
| Concentrated Nitric Acid | None | < 40°C | 1-Nitroanthraquinone (high purity) | google.comgoogleapis.com |
| Concentrated Nitric Acid | None | 45°C (Isothermic) | 1-Nitroanthraquinone | google.com |
| Nitric Acid | Sulfuric Acid | 25°C | 1-Nitroanthraquinone (with byproducts) | googleapis.com |
Halogenation introduces chloro, bromo, or other halogen atoms onto the anthraquinone framework. This can be achieved through several methods, including direct electrophilic halogenation or nucleophilic substitution on a suitably activated precursor.
One synthetic route to chloroanthraquinones involves the reaction of a nitroanthraquinone with a chlorinating agent like tetrachlorophenylphosphine at high temperatures (160-180°C). google.com This method converts the nitro group into a chloro group. The synthesis of thioanthraquinone analogs often starts from commercially available dichloroanthraquinones, such as 1,5-dichloroanthraquinone (B31372), indicating established routes for their production. dergipark.org.tr The halogenation of alkenes is a well-understood addition reaction, but for aromatic systems like anthraquinone, electrophilic substitution is the more common pathway, often requiring a Lewis acid catalyst. youtube.comyoutube.com
The synthesis of a specifically substituted compound like 4,6-dichloro-1-nitroanthraquinone would require a carefully planned sequence of nitration and chlorination steps. The directing effects of the nitro and chloro substituents are crucial. A plausible, though not explicitly documented, pathway could involve:
Nitration of a Dichloroanthraquinone: Starting with a pre-existing dichloroanthraquinone isomer. The directing effects of the two chlorine atoms would determine the position of the incoming nitro group.
Chlorination of a Nitroanthraquinone: Starting with a nitroanthraquinone and performing a di-chlorination. The deactivating, meta-directing nitro group would strongly influence the position of the incoming chlorine atoms.
The synthesis of analogs often relies on nucleophilic substitution reactions. For instance, 4-substituted 1-aminoanthraquinones can be synthesized from bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) by reacting it with various nucleophiles. nih.gov This highlights a common strategy where a halogen atom on the anthraquinone ring is displaced by another functional group to create diverse analogs. nih.gov
Functional Group Interconversions and Derivatization
Beyond the initial nitration and halogenation, the functional groups on the anthraquinone scaffold can be further modified or used to build more complex structures.
Extending the carbon framework of a pre-formed anthraquinone is a sophisticated synthetic challenge. One established method for building the anthraquinone system itself, which can be adapted for derivatization, is the Hauser-Kraus annulation. rice.edu This involves the reaction of building blocks like cyanophthalides with quinones. In biosynthetic pathways, enzymes can catalyze C-C bond formation, linking an anthraquinone moiety to other complex structures, such as in the formation of tiancimycin. nih.govnih.gov Laboratory methods for creating new C-C bonds often involve organometallic reagents or cyanide ions, which can act as nucleophiles to attack suitable electrophilic centers on the anthraquinone ring. youtube.com
The introduction of heteroatoms is a common strategy for modifying the properties of anthraquinone derivatives. This is frequently achieved through nucleophilic substitution reactions, where the active chlorine atoms of a compound like this compound could be displaced.
Carbon-Nitrogen (C-N) Bonds: Aminoanthraquinone derivatives are readily synthesized by treating halogenated or activated anthraquinones with amines. nih.govmdpi.com For example, 1,4-dihydroxyanthraquinone can be aminated using butylamine (B146782) in the presence of a catalyst like iodobenzenediacetate. mdpi.com
Carbon-Oxygen (C-O) Bonds: Alkoxy derivatives can be formed through reactions with alcohols or alkoxides. The methylation of 1,4-dihydroxyanthraquinone to produce 1,4-dimethoxyanthracene-9,10-dione is a representative example. mdpi.com
Carbon-Sulfur (C-S) Bonds: Thioether linkages are created by reacting haloanthraquinones with thiols. For instance, novel thioanthraquinone analogues have been synthesized from 1,5-dichloroanthraquinone and various thiophenols. dergipark.org.tr
Carbon-Halogen (C-Hal) Bonds: As discussed under halogenation, these bonds are typically introduced via electrophilic substitution or by conversion of other functional groups, such as a nitro group. google.com
Other Carbon-Heteroatom Bonds (C-Se, C-B, C-P): While less common for anthraquinone dyes, the formation of these bonds is a significant area of organometallic chemistry. nih.gov Catalytic processes using transition metals like iron or palladium can facilitate the coupling of aryl halides with selenium, boron, or phosphorus-containing reagents, suggesting that such derivatizations of chloro-nitro-anthraquinones are theoretically possible. rsc.orgnih.gov
Table 2: Examples of Carbon-Heteroatom Bond Formation on Anthraquinone Scaffolds
| Heteroatom | Starting Material | Reagent | Product Type | Source(s) |
|---|---|---|---|---|
| Nitrogen (N) | 1-Amino-4-bromoanthraquinone | Various Amines | 4-Amino-1-aminoanthraquinone derivatives | nih.gov |
| Nitrogen (N) | 1,4-Dihydroxyanthraquinone | Butylamine | 2-(Butylamino)-1,4-dihydroxyanthraquinone | mdpi.com |
| Oxygen (O) | 1,4-Dihydroxyanthraquinone | Methylating Agent | 1,4-Dimethoxyanthraquinone | mdpi.com |
Regioselective Functionalization Approaches
The synthesis of this compound involves the introduction of three substituents onto the anthraquinone framework at specific positions. The regioselectivity of these reactions is a critical consideration. Two primary retrosynthetic pathways can be envisioned: the chlorination of 1-nitroanthraquinone or the nitration of 4,6-dichloroanthraquinone.
The directing effects of the substituents play a crucial role in the outcome of these electrophilic substitution reactions. The nitro group is a strong deactivating group and a meta-director. In 1-nitroanthraquinone, the nitro group is in an α-position (position 1). The carbonyl groups of the anthraquinone skeleton deactivate the A-ring (positions 1, 2, 3, 4) and the C-ring (positions 5, 6, 7, 8) towards electrophilic attack. The nitro group at position 1 will further deactivate the A-ring. Therefore, subsequent electrophilic substitution, such as chlorination, would be expected to occur on the C-ring.
Conversely, chlorine is an ortho-, para-directing group, although it is deactivating. In a hypothetical 4,6-dichloroanthraquinone precursor, the chlorine atoms would direct incoming electrophiles. The nitration of dichloroanthraquinones can be a viable route. For instance, processes for the nitration of anthraquinones possessing a free α-position, and which may be substituted with halogen atoms like chlorine, have been developed. google.com These methods often utilize concentrated nitric acid. google.com The challenge lies in controlling the position of the incoming nitro group to selectively obtain the 1-nitro isomer.
A patented method for the synthesis of chloroanthraquinones involves the reaction of a nitroanthraquinone with tetrachlorophenylphosphine at high temperatures (160-180°C). google.com This suggests a potential route where a suitable dinitro- or nitro-sulfonic acid precursor could be converted to the desired dichloro-nitro-anthraquinone. However, controlling the regiochemistry of such reactions remains a significant synthetic hurdle.
The synthesis of related compounds, such as 1,5-dichloroanthraquinone from 1,5-dinitroanthraquinone (B1294578) by chlorination in the presence of phthalic anhydride, highlights that the exchange of nitro groups for chlorine is possible under specific conditions. google.com This could suggest a pathway where a dinitroanthraquinone is selectively chlorinated.
The table below summarizes the directing effects of relevant substituents on the anthraquinone ring in electrophilic substitution reactions.
| Substituent | Position on Anthraquinone Ring | Directing Effect | Ring Activity |
| -NO₂ | 1 | meta (to position 3 and towards the other ring) | Deactivating |
| -Cl | 4 and 6 | ortho, para | Deactivating |
| -C=O | 9 and 10 | meta (to positions 2, 3, 6, 7) | Deactivating |
Given these directing effects, a plausible, albeit challenging, approach to this compound could involve the carefully controlled chlorination of 1-nitroanthraquinone. The first chlorine atom would likely be directed to the C-ring. The introduction of the second chlorine atom to achieve the 4,6-disubstitution pattern would require overcoming the deactivating effects of the existing substituents and achieving the desired regioselectivity.
Novel Synthetic Strategies for Advanced Anthraquinone Structures
The development of advanced anthraquinone structures often requires innovative synthetic methodologies that go beyond classical electrophilic substitution reactions. These strategies aim to provide better yields, higher regioselectivity, and access to a wider range of functionalized derivatives.
One area of development is the use of metal-catalyzed cross-coupling reactions. While not directly applied to this compound in the reviewed literature, these methods offer powerful tools for the C-C and C-heteroatom bond formation on the anthraquinone core. For example, palladium-catalyzed reactions have been employed for the synthesis of complex anthraquinone derivatives. colab.ws These approaches could potentially be adapted for the late-stage functionalization of a pre-formed dichloro-nitro-anthraquinone scaffold.
Another innovative approach involves the construction of the anthraquinone skeleton from simpler, functionalized precursors. Multi-component reactions, such as those employing the Mannich base approach, have been used to synthesize anthraquinone derivatives in a one-pot, solvent-free manner, which is also environmentally friendly. nih.gov This strategy allows for the incorporation of diverse substituents during the ring-formation process, potentially offering a more direct route to complex substitution patterns than the sequential functionalization of the parent anthraquinone.
The synthesis of hybrid molecules, where an anthraquinone moiety is linked to another pharmacophore, represents a modern strategy in medicinal chemistry. For instance, novel anthraquinone-quinazoline hybrids have been designed and synthesized, demonstrating the modular nature of modern synthetic approaches. nih.gov Such strategies could be employed to further elaborate the this compound core into more complex and potentially bioactive molecules.
Furthermore, the modification of existing anthraquinone derivatives through nucleophilic substitution is a viable strategy. For example, thioanthraquinone analogs have been synthesized from 1,5-dichloroanthraquinone by reaction with various thiols in a one-step process. dergipark.org.tr This highlights the potential to use the chlorine atoms in a molecule like this compound as handles for further functionalization to create advanced structures.
The table below outlines some novel synthetic strategies and their potential applicability to the synthesis of advanced anthraquinone structures.
| Synthetic Strategy | Description | Potential Application for Advanced Anthraquinones |
| Metal-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds using catalysts like palladium or copper. | Introduction of alkyl, aryl, or other functional groups onto a pre-functionalized anthraquinone core. |
| Multi-Component Reactions | One-pot reactions combining three or more reactants to form a complex product. | Efficient construction of the anthraquinone skeleton with desired substituents from simple precursors. |
| Hybrid Molecule Synthesis | Covalent linking of the anthraquinone scaffold to other molecular fragments. | Creation of multi-target drugs or molecules with novel properties. |
| Nucleophilic Aromatic Substitution | Replacement of leaving groups (e.g., halogens) on the anthraquinone ring with nucleophiles. | Derivatization of chloro-substituted anthraquinones to introduce a variety of functional groups. |
These novel strategies, while not providing a direct recipe for this compound, represent the forefront of anthraquinone chemistry and offer promising avenues for the future synthesis of this and other complex, highly substituted anthraquinone derivatives.
Mechanistic Investigations of Chemical Reactivity of 4,6 Dichloro 1 Nitroanthraquinone
Nucleophilic Aromatic Substitution Mechanisms
The presence of strong electron-withdrawing groups renders the aromatic rings of 4,6-dichloro-1-nitroanthraquinone highly electron-deficient and thus susceptible to attack by nucleophiles. This reactivity proceeds via the nucleophilic aromatic substitution (SₙAr) pathway, a mechanism distinct from the Sₙ1 and Sₙ2 reactions seen in aliphatic chemistry. wikipedia.org The SₙAr mechanism is typically a two-step process involving the addition of a nucleophile to form a stabilized anionic intermediate, followed by the elimination of a leaving group. libretexts.orgpressbooks.pub
Role of Halogen and Nitro Groups in Activating the Anthraquinone (B42736) Core
The anthraquinone framework itself is an electron-accepting moiety. rsc.org The reactivity of this compound in SₙAr reactions is significantly enhanced by the cumulative electron-withdrawing effects of its substituents.
Nitro Group: The nitro group is one of the most powerful activating groups for SₙAr reactions. libretexts.orgmasterorganicchemistry.com Its strong inductive and resonance effects withdraw electron density from the aromatic ring, making it highly electrophilic. Crucially, when positioned ortho or para to a potential leaving group, the nitro group can stabilize the negatively charged intermediate through direct resonance delocalization. masterorganicchemistry.comlibretexts.org This stabilization of the reaction intermediate, known as a Meisenheimer complex, lowers the activation energy of the rate-determining step and dramatically increases the reaction rate. wikipedia.orgyoutube.comlibretexts.org
Halogen Groups: The chlorine atoms contribute to the activation of the anthraquinone core in two ways. Firstly, through their inductive effect, they withdraw electron density, further increasing the ring's electrophilicity. Secondly, they function as the leaving groups (nucleofuges) in the substitution reaction. wikipedia.org In the context of SₙAr reactions, the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. Consequently, the bond strength is less critical than the halogen's ability to activate the ring electronically. wikipedia.org
The combination of the inherent electron deficiency of the anthraquinone system with the potent activating effects of the nitro and chloro groups makes this compound a highly reactive substrate for nucleophilic aromatic substitution.
Regioselectivity and Stereoelectronic Effects in Substitution Reactions
In this compound, the two chlorine atoms at the C4 and C6 positions are not equivalent, leading to regioselectivity in substitution reactions. The preferred site of nucleophilic attack is determined by a combination of electronic and steric effects that stabilize the transition state and the Meisenheimer intermediate. wuxiapptec.commdpi.com
Electronic Effects: The primary determinant of regioselectivity is the ability of the activating groups to stabilize the anionic Meisenheimer complex. The nitro group at C1 exerts its powerful resonance-stabilizing effect most effectively at the para position (C4). Attack at C4 allows the negative charge of the intermediate to be delocalized directly onto the oxygen atoms of the nitro group, providing substantial stabilization. masterorganicchemistry.comlibretexts.org In contrast, the C6 position is meta to the nitro group. While the nitro group still exerts an inductive pull from the meta position, it cannot provide resonance stabilization for a nucleophilic attack at C6. Therefore, the carbon at position 4 is significantly more electrophilic and activated toward nucleophilic attack. libretexts.org
Stereoelectronic and Steric Effects: Stereoelectronic effects relate to the spatial arrangement of orbitals. For the SₙAr mechanism, the approach of the nucleophile is generally perpendicular to the plane of the aromatic ring. nih.gov Steric hindrance can influence the rate of attack at a particular position. youtube.comnih.gov The C6 position is flanked by a carbonyl group at C9 and the substituent at C5, potentially creating more steric congestion compared to the C4 position. This steric hindrance can further disfavor nucleophilic attack at C6 relative to C4.
The confluence of these factors strongly suggests that nucleophilic substitution will occur preferentially at the C4 position.
| Position | Relationship to Nitro Group (C1) | Electronic Effect of Nitro Group | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|---|
| C4-Cl | Para | Strong activation via resonance and induction | Less hindered | Favored site of substitution |
| C6-Cl | Meta | Activation via induction only | More hindered by adjacent groups | Disfavored site of substitution |
Kinetic and Thermodynamic Aspects of Reactivity
The SₙAr reaction of this compound is governed by the principles of reaction kinetics and thermodynamics, which are intrinsically linked to the stability of the intermediates and products.
Recent studies suggest that for some substrates, particularly those without extremely powerful activating groups, the SₙAr mechanism may be a concerted, one-step process rather than a two-step one. springernature.com However, for highly activated systems like a dinitro-substituted arene, the stepwise mechanism with a distinct Meisenheimer intermediate is well-established. springernature.com
Redox Chemistry and Electron Transfer Processes
The extended π-system and the presence of two carbonyl groups make the anthraquinone core inherently redox-active. This property is finely tuned by the attached chloro and nitro substituents, which enhance its ability to accept electrons.
Electrochemical Behavior of Anthraquinone Derivatives
Anthraquinone derivatives are known to undergo two sequential, quasi-reversible one-electron reductions. rsc.orgnih.gov The first reduction forms a stable radical anion (AQ•⁻), and the second forms a dianion (AQ²⁻). The potential at which these reductions occur is a critical measure of their electron-accepting capability.
The introduction of electron-withdrawing groups (EWGs) like nitro and chloro substituents makes the anthraquinone molecule easier to reduce. acs.orggsu.edu These groups stabilize the negative charge on the radical anion and dianion, thus shifting the reduction potentials to less negative (or more positive) values compared to the unsubstituted anthraquinone. gsu.edu For instance, density functional theory (DFT) calculations have shown that substitution with EWGs lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which correlates with a less negative reduction potential. acs.org Therefore, this compound is expected to have a significantly higher (less negative) reduction potential than unsubstituted anthraquinone, marking it as a strong electron acceptor.
| Compound | Substituent Type | Effect on Electron Density | Expected First Reduction Potential (Ered1) |
|---|---|---|---|
| Anthraquinone (Unsubstituted) | - | Reference | ~ -1.5 V (vs. Fc/Fc⁺) rsc.org |
| Amino-Anthraquinone | Electron-Donating | Increases | More negative than unsubstituted AQ nih.gov |
| This compound | Strongly Electron-Withdrawing | Decreases | Significantly less negative than unsubstituted AQ acs.orggsu.edu |
Role as Electron Transfer Mediator
A molecule that can reversibly accept and donate electrons can act as an electron transfer mediator, shuttling electrons between a donor and an acceptor. The strong electron-accepting nature and reversible redox behavior of anthraquinone derivatives make them suitable for this role. gsu.edu They are studied for applications in biological systems and energy storage devices like redox flow batteries. acs.org
The high reduction potential of this compound indicates its high electron affinity. rsc.org This property would allow it to efficiently accept an electron from a reductant (e.g., an electrode or a reduced biological species). The resulting radical anion is relatively stable but also capable of donating its extra electron to a suitable oxidant, thereby completing the catalytic cycle and regenerating the original quinone form. The presence of strong EWGs enhances these mediating capabilities by making the initial electron acceptance more favorable.
Photochemical Reactivity and Excited State Dynamics
The photochemical reactions of anthraquinone derivatives are initiated by the absorption of light, typically in the UVA range (320-400 nm), which elevates the molecule to an excited electronic state. nih.govugr.es The subsequent de-excitation pathways determine the chemical fate of the molecule and its interaction with the surrounding environment. For anthraquinones, a key feature is the highly efficient transition from the initial short-lived excited singlet state (S₁) to a more stable, longer-lived triplet state (T₁). nih.gov This triplet state is the primary photoactive species responsible for the diverse reactivity of these compounds.
As a photosensitizer, the excited triplet state of an anthraquinone derivative can initiate chemical reactions in other molecules. ugr.es This process generally follows two major pathways, known as Type I and Type II mechanisms. ugr.es
Type I Mechanism: In this pathway, the excited triplet sensitizer (B1316253) interacts directly with a substrate molecule. This interaction typically involves the transfer of an electron or a hydrogen atom. Given the strong electron-accepting nature of the anthraquinone core, further enhanced by the chloro and nitro substituents, this compound in its triplet state would be expected to readily accept an electron from a suitable donor molecule. This results in the formation of the anthraquinone radical anion and a substrate radical cation, which can then undergo further reactions.
Type II Mechanism: This mechanism involves the direct transfer of energy from the excited triplet sensitizer to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer process converts the sensitizer back to its ground state while promoting oxygen to its highly reactive excited singlet state (¹O₂). ugr.es Singlet oxygen is a potent and selective oxidizing agent that can react with a wide range of biological and chemical substrates.
The predominance of either the Type I or Type II mechanism depends on several factors, including the concentration of the substrate and oxygen, the solvent properties, and the intrinsic electronic properties of the specific anthraquinone derivative.
Upon photoexcitation, anthraquinones become powerful oxidizing agents capable of engaging in charge transfer reactions. The core anthraquinone structure is an effective electron acceptor, and this property is significantly amplified by the presence of electron-withdrawing groups such as the chloro and nitro groups in this compound.
Studies on related halogenated anthraquinones, such as 1,8-dichloroanthraquinone (B31358) (1,8-DCAQ), provide significant insight into these processes. Picosecond laser photolysis studies have revealed that upon excitation, these molecules can exhibit excited triplet states with an intramolecular charge-transfer character, specifically between the halogen and oxygen atoms. aip.org Following this initial excitation, the triplet state can interact with electron donor molecules.
For instance, research on various halogenoanthraquinones in the presence of triethylamine (B128534) (TEA), a common electron donor, has shown that an electron is transferred from the ground-state TEA to the triplet anthraquinone. ias.ac.in This process leads to the formation of an initial excited-state complex, or "exciplex," which subsequently evolves into a contact ion pair, consisting of the anthraquinone radical anion (AQ•⁻) and the triethylamine radical cation (TEA•⁺). ias.ac.in In polar solvents like acetonitrile (B52724), the formation of free radical ions is favored, whereas in less polar solvents like toluene, the ion pair is the more dominant species. ias.ac.in This fundamental process of photoinduced electron transfer is central to the chemical reactivity of these compounds, forming the basis for subsequent reactions, including the generation of reactive species.
| Compound/System | Excited State/Process | Key Findings | Lifetimes/Rates | Reference |
| 1,8-Dichloroanthraquinone (1,8-DCAQ) | T₂ (nπ) to T₁ (ππ) | Observation of a second excited triplet state (T₂) with intramolecular charge transfer character. | IC Time: 700-750 ps | ias.ac.in |
| 1,8-Dibromoanthraquinone (1,8-DBAQ) | T₂ (nπ) to T₁ (ππ) | Similar to 1,8-DCAQ, a second excited triplet state was identified. | IC Time: 70-110 ps | ias.ac.in |
| Halogenoanthraquinones + Triethylamine (TEA) | Intermolecular Electron Transfer | Formation of an exciplex [³(AQ⁻-TEA⁺)*] which converts to a contact ion pair. | - | ias.ac.in |
| 1-Aminoanthraquinone (B167232) | Intramolecular Charge Transfer | Photoexcitation leads to a twisted intramolecular charge transfer (TICT) state. | TICT: ~5 ps; ISC: ~28 ps | nih.govnih.gov |
IC: Internal Conversion; TICT: Twisted Intramolecular Charge Transfer; ISC: Intersystem Crossing.
The de-excitation of photoactivated this compound is a primary route for the formation of highly reactive chemical species. These can be broadly categorized as Reactive Oxygen Species (ROS) and, potentially, Reactive Chlorine Species (RCS).
Reactive Oxygen Species (ROS) ROS are generated through both Type I and Type II photosensitization pathways. researchgate.net
Via Type I Mechanism: The anthraquinone radical anion (AQ•⁻), formed from the initial charge transfer event, can transfer its excess electron to molecular oxygen (O₂), generating the superoxide (B77818) radical anion (O₂•⁻). nih.gov Superoxide can then participate in a cascade of reactions to produce other ROS, including hydrogen peroxide (H₂O₂) and the extremely reactive hydroxyl radical (•OH). nih.gov
Via Type II Mechanism: As previously described, energy transfer from the triplet anthraquinone to O₂ directly produces singlet oxygen (¹O₂). researchgate.net
Studies on various anthraquinone compounds have confirmed the generation of singlet oxygen, hydroxyl radicals, and superoxide upon UVA irradiation, highlighting the role of these compounds as potent ROS generators. researchgate.net The specific ROS produced and their relative yields can be influenced by the reaction environment. nih.gov
Reactive Chlorine Species (RCS) The presence of carbon-chlorine bonds in this compound introduces the potential for the photogeneration of Reactive Chlorine Species (RCS). While direct photolysis of the C-Cl bond by solar wavelengths is generally inefficient for aryl chlorides, the process can be facilitated by the excited anthraquinone chromophore. nih.gov
The absorption of a photon could populate an excited state with sufficient energy to induce homolytic cleavage of a C-Cl bond, a process known as photodehalogenation. This would result in the formation of a chlorine radical (Cl•) and a dichloro-nitro-anthraquinonyl radical. Chlorine radicals are highly reactive oxidants that can participate in a variety of subsequent reactions. nih.govresearchgate.net Photoelectrochemical systems using chloride-containing water have demonstrated that photo-induced processes can effectively generate chlorine radicals, which contribute significantly to the degradation of organic compounds. nih.govnih.gov While this pathway is mechanistically plausible for this compound, it would likely compete with the more established and highly efficient processes of intersystem crossing and subsequent electron/energy transfer.
| Reactive Species | Generation Pathway | Mechanism | Key Intermediates/Precursors | Reference |
| Singlet Oxygen (¹O₂) | Energy Transfer | Type II | ³AQ* + ³O₂ | ugr.es |
| Superoxide Radical (O₂•⁻) | Electron Transfer | Type I | AQ•⁻ + O₂ | researchgate.netnih.gov |
| Hydroxyl Radical (•OH) | Secondary Reactions | Type I | From O₂•⁻ and H₂O₂ | researchgate.netnih.gov |
| Chlorine Radical (Cl•) | Photolytic Cleavage (Hypothesized) | Homolysis of C-Cl bond | ³AQ*-Cl | nih.govresearchgate.net |
Computational and Theoretical Chemistry Studies of 4,6 Dichloro 1 Nitroanthraquinone
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4,6-Dichloro-1-nitroanthraquinone, DFT calculations would provide fundamental insights into its behavior at a molecular level.
Reactivity Descriptors (e.g., Mulliken Charges, Electrostatic Potential)Reactivity descriptors derived from DFT calculations help predict how a molecule will interact with other chemical species.
Mulliken Charges: This analysis assigns partial charges to each atom in the molecule, offering a picture of the charge distribution. For reactive systems, carbon atoms bonded to electronegative groups like chlorine and the nitro group are expected to have a significant positive charge, making them electrophilic centers. For example, in 4,6-dichloro-5-nitrobenzofuroxan, the carbon atom at C4, flanked by a nitro and a chloro group, was found to be the most electrophilic center. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are associated with lone pairs and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack. For this compound, positive potentials would be expected around the hydrogen atoms and near the carbon atoms attached to the electron-withdrawing substituents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. While no QSAR models specific to this compound were found, the methodology is well-established for the broader anthraquinone (B42736) family.
Selection of Molecular Structural Descriptors for Predictive ModelsThe success of a QSAR model heavily depends on the choice of molecular descriptors. These can be categorized as constitutional, topological, geometric, and quantum-chemical. For anthraquinone derivatives, studies have shown that descriptors related to electronic properties and partitioning are often significant.nih.govweizmann.ac.ilExamples of relevant descriptors include:
Electronic Descriptors: Dipole moment, polarizability, HOMO and LUMO energies, and electrostatic potential values. weizmann.ac.il
Steric/Topological Descriptors: Molecular weight, surface area, and shape indices.
Thermodynamic Descriptors: Hydration energy and partition coefficients (e.g., LogP), which describe a molecule's solubility and ability to cross biological membranes.
A QSAR study including this compound would require experimental data on its activity (e.g., toxicity, enzyme inhibition) and would calculate these descriptors to build a predictive model for this class of compounds.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. These simulations are fundamental in drug discovery and materials science, offering insights into the binding modes and affinities that govern molecular recognition.
Ligand-receptor interaction profiling aims to identify and characterize the non-covalent interactions between a ligand and its binding site on a receptor. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, are crucial for the stability of the ligand-receptor complex.
For anthraquinone derivatives, molecular docking studies have revealed key interaction patterns with various biological targets. For instance, studies on N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives as xanthine (B1682287) oxidase inhibitors have highlighted the importance of specific amino acid residues in the active site for binding. nih.gov Similarly, research on other anthraquinone compounds has demonstrated their ability to bind to DNA, with interactions such as hydrogen bonding to specific base pairs being critical for affinity. tandfonline.comresearchgate.net
In the case of this compound, a hypothetical docking study would involve:
Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized for its lowest energy conformation.
Selection and Preparation of the Receptor: A relevant biological target (e.g., an enzyme or DNA) would be chosen, and its 3D structure, often obtained from the Protein Data Bank, would be prepared by adding hydrogen atoms and removing water molecules.
Docking Simulation: A docking algorithm would be used to predict the preferred binding orientation of the ligand within the receptor's active site.
Analysis of Interactions: The resulting docked poses would be analyzed to identify key interactions between the chlorine, nitro, and carbonyl groups of the ligand and the amino acid residues or nucleotides of the receptor.
The following table illustrates the types of interactions that are typically profiled in such studies, using data from a study on a new anthraquinone derivative. tandfonline.com
| Interacting Residue/Base | Interaction Type |
| DG10 | Hydrogen Bond |
| DC11 | Hydrogen Bond |
| DG16 | Hydrogen Bond |
This table is illustrative and based on findings for a different anthraquinone derivative, demonstrating the type of data generated from ligand-receptor interaction profiling.
Binding affinity refers to the strength of the interaction between a ligand and its receptor. In computational studies, it is often estimated as a scoring function that calculates the free energy of binding (ΔG). A more negative ΔG value indicates a stronger and more favorable binding interaction.
Molecular docking simulations provide estimations of binding affinities, which are crucial for ranking potential drug candidates. For example, in a study of a novel anthraquinone derivative targeting DNA and viral proteins, binding affinities were calculated to be significant, suggesting potent biological activity. tandfonline.comresearchgate.net The docking of this derivative against various targets yielded the following binding affinities: tandfonline.com
| Target | Binding Affinity (ΔG, kJ/mol) |
| DNA | -31.8 |
| Angiotensin-Converting Enzyme-2 (ACE2) | -35.56 |
| SARS-CoV-2 Main Protease (Mpro) - holo-form | -33.89 |
| SARS-CoV-2 Main Protease (Mpro) - apo-form | -33.89 |
| Spike Glycoprotein | -34.73 |
This table presents data for a different anthraquinone derivative to exemplify how binding affinities are reported in molecular docking studies.
For this compound, computational analysis would similarly predict its binding affinity for various targets. The presence of two chlorine atoms and a nitro group would significantly influence its electronic properties and potential for forming strong interactions, thereby affecting its binding affinity.
Environmental Behavior and Degradation Pathways of 4,6 Dichloro 1 Nitroanthraquinone
Microbial Degradation Mechanisms
The biodegradation of complex aromatic structures such as 4,6-dichloro-1-nitroanthraquinone is a critical process governing its environmental persistence. researchgate.net Microbial communities, particularly bacteria and fungi, possess diverse enzymatic systems capable of transforming or completely mineralizing such compounds. nih.gov The degradation of anthraquinone (B42736) dyes is often initiated by microbial adsorption onto the cell surface, followed by enzymatic attack. researchgate.netnih.gov
The biotransformation of chlorinated nitroaromatic compounds (CNAs) by microorganisms is a key detoxification pathway in contaminated environments. nih.govresearchgate.net Bacteria and fungi have evolved specific enzymes to metabolize these persistent pollutants. nih.gov
Bacterial Biotransformation: Bacteria capable of degrading CNAs have been isolated from various environments. nih.gov The process often involves reductases that catalyze the cracking of conjugated bonds in the dye structure. nih.gov For many anthraquinone dyes, the initial step is the reduction of the anthraquinone core. nih.gov In the case of chlorinated nitrophenols, which share structural motifs with the target compound, bacteria like Cupriavidus sp. have demonstrated the ability to utilize them as a source of carbon and energy. semanticscholar.orgnih.gov The degradation mechanism often involves a two-component monooxygenase that replaces a nitro group with a hydroxyl group, a critical step in destabilizing the aromatic ring for further breakdown. semanticscholar.orgnih.gov For instance, the degradation of 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP) by Cupriavidus sp. CNP-8 proceeds via its conversion to 6-chlorohydroxyquinol, demonstrating the removal of both nitro and chloro substituents. semanticscholar.org
Fungal Biotransformation: Fungi are also significant in the degradation of complex organic molecules, including halogenated compounds. frontiersin.org White-rot fungi, with their non-specific extracellular lignin-modifying enzymes (LMEs) like lignin (B12514952) peroxidase, manganese peroxidase, and laccase, are particularly effective. These enzymes generate highly reactive radicals that can attack a wide range of persistent pollutants. Fungal biotransformation can also involve glycosylation, which increases the water solubility of a compound, potentially facilitating further degradation. mdpi.com Research on flavonoids containing both chlorine and nitro groups has shown that filamentous fungi can effectively transform these structures. mdpi.com
The table below presents kinetic data for the degradation of a related chlorinated nitroaromatic compound, 2,6-dichloro-4-nitrophenol (2,6-DCNP), by Cupriavidus sp. CNP-8, illustrating the parameters that govern microbial degradation rates. nih.gov
| Parameter | Value | Description |
| Specific Growth Rate (μ) | 0.124 h⁻¹ | The rate of increase in bacterial biomass per unit of biomass concentration. |
| Half Saturation Constant (K_s) | 0.038 mM | The substrate concentration at which the reaction rate is half of its maximum. |
| Inhibition Constant (K_i) | 0.42 mM | A measure of the potency of a substrate to inhibit growth at high concentrations. |
| Enzyme Affinity (K_m) | 3.9 µM | The substrate concentration at which the enzyme HnpAB achieves half of its maximum velocity. |
| Catalytic Efficiency (k_cat/K_m) | 0.12 µM⁻¹ min⁻¹ | A measure of how efficiently an enzyme converts a substrate into a product. |
Data adapted from a study on Cupriavidus sp. CNP-8 and 2,6-dichloro-4-nitrophenol. nih.gov
The presence or absence of oxygen profoundly influences microbial degradation pathways and efficiency. nih.gov
Aerobic Degradation: Under aerobic conditions, the complete mineralization of anthraquinone derivatives to carbon dioxide and water is possible. nih.govnih.gov Oxygen acts as the terminal electron acceptor in these catabolic pathways, which often involve oxygenase enzymes that incorporate oxygen atoms into the aromatic ring, leading to ring cleavage. nih.gov Studies on 1-anthraquinone sulphonate demonstrated complete primary and ultimate degradation under aerobic conditions using activated sludge. nih.gov The initial steps typically involve breaking down the complex structure into simpler aromatic hydrocarbons like naphthalene (B1677914) or anthracene, which are then further degraded. nih.gov
Anaerobic Degradation: In anaerobic environments, the degradation of anthraquinone compounds is generally less efficient. nih.gov While some transformation can occur, complete mineralization is rare. The reduction of the nitro group to an amino group is a common initial step under anaerobic conditions. However, studies on similar compounds have shown that anaerobic digestion does not lead to significant degradation. nih.gov In some cases, a sequential anaerobic-aerobic treatment can be employed, but this may result in the re-appearance of the pollutant during the aerobic phase if the anaerobic transformation products are reversible or more persistent. nih.gov
Photodegradation Pathways
Photodegradation, or the breakdown of molecules by light, is another significant environmental fate process for colored organic compounds like this compound. mdpi.com
Exposure to sunlight, particularly UV radiation, can induce chemical transformations in pollutant molecules. escholarship.org The rate of photodegradation can be influenced by factors such as light intensity, pH, and the presence of natural photosensitizers in the water. mdpi.com For nitroaromatic compounds, visible light irradiation can promote the cleavage of the carbon-nitro (C–NO₂) bond, a typically inert bond. escholarship.org This photochemical approach can proceed under ambient conditions without the need for high temperatures. escholarship.org The process is critical for initiating the breakdown of the molecule, as light provides the necessary energy to overcome the activation barrier for the reaction. escholarship.org Increasing light intensity generally enhances the rate of photodegradation, although the relationship may become non-linear at very high intensities. mdpi.com
The light-induced transformation of chlorinated nitroaromatics often leads to the formation of various intermediate byproducts. A key mechanism is photonucleophilic substitution, where functional groups on the aromatic ring are replaced. scispace.com In the photodegradation of similar compounds like 2,6-dichloro-4-nitroaniline (B1670479), both the chlorine and nitro groups can be displaced by hydroxyl (-OH) groups from water. scispace.com
This can lead to a cascade of reactions, forming a mixture of byproducts, including:
Dechlorinated species: Where one or both chlorine atoms are replaced.
Denitrated species: Where the nitro group is replaced, often by a hydroxyl group, forming a chlorophenolic derivative.
Hydroxylated species: The introduction of additional hydroxyl groups onto the aromatic ring.
These initial byproducts may be more or less toxic than the parent compound and can undergo further degradation, eventually leading to smaller organic molecules and complete mineralization. scispace.com The direct replacement of the nitro moiety by a chlorine radical under visible light has also been demonstrated, suggesting a complex array of potential halogenated byproducts. escholarship.org
Persistence and Environmental Fate Assessment Methodologies
Assessing the persistence and environmental fate of chlorinated nitroaromatic compounds requires sophisticated analytical techniques capable of detecting and quantifying the parent compound and its degradation products at very low concentrations. chromatographyonline.com These compounds are classified as persistent organic pollutants (POPs), necessitating robust monitoring methods. nih.gov
A common workflow for analyzing these compounds in environmental samples (e.g., water, soil) involves several key steps:
Sample Extraction: Solid-phase extraction (SPE) is a widely used technique to isolate and preconcentrate target analytes from complex matrices, separating them from interfering substances. chromatographyonline.comnih.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to separate the individual components of the extracted mixture.
Detection and Quantification: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is coupled with chromatography (e.g., LC-MS/MS) to provide high sensitivity and selectivity for identifying and quantifying the compounds of interest. chromatographyonline.com This allows for the reliable identification of the parent compound and its transformation byproducts.
These comprehensive methods allow for the validation of degradation pathways and the accurate measurement of pollutant concentrations in environmental monitoring and epidemiological studies. nih.gov
Advanced Analytical and Characterization Methodologies for 4,6 Dichloro 1 Nitroanthraquinone
Spectroscopic Characterization Techniques
A suite of spectroscopic methods is utilized to probe the molecular structure of 4,6-dichloro-1-nitroanthraquinone, each providing unique insights into its electronic and vibrational states, as well as the connectivity of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not widely published, the expected chemical shifts and coupling patterns can be inferred from the analysis of closely related anthraquinone (B42736) derivatives.
For a definitive analysis, both ¹H and ¹³C NMR spectra would be acquired, typically in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). rsc.orgdergipark.org.tr
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the substituted rings will exhibit splitting patterns (doublets, triplets, or doublets of doublets) dictated by their coupling with neighboring protons. The exact chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be expected to show distinct signals for the carbonyl carbons, the carbons bearing the chloro and nitro groups, and the remaining aromatic carbons. The carbonyl carbons of the anthraquinone core typically resonate at highly deshielded values, often above 180 ppm. nih.gov The presence of strong electron-withdrawing groups will further influence the chemical shifts of the aromatic carbons.
A detailed analysis of related compounds, such as 1,5-dichloroanthraquinone (B31372), shows aromatic proton signals around 7.8 to 8.2 ppm in DMSO-d₆. google.com For this compound, the protons on the ring bearing the nitro group would be expected to be further downfield due to its strong deshielding effect.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| H-2 | ~8.0 - 8.3 | Doublet |
| H-3 | ~7.8 - 8.1 | Triplet |
| H-5 | ~7.7 - 8.0 | Doublet |
| H-7 | ~7.9 - 8.2 | Doublet |
| H-8 | ~7.6 - 7.9 | Doublet |
| Note: This is an illustrative table based on known substituent effects on anthraquinone systems. Actual values would require experimental verification. |
| Carbon | Expected Chemical Shift (ppm) |
| C=O | >180 |
| C-NO₂ | ~145-155 |
| C-Cl | ~130-140 |
| Aromatic CH | ~120-135 |
| Note: This is an illustrative table based on known substituent effects on anthraquinone systems. Actual values would require experimental verification. |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. In a typical electron ionization (EI) mass spectrum of an anthraquinone derivative, the molecular ion peak is expected to be prominent.
The fragmentation pathways of anthraquinones often involve the sequential loss of CO groups. nih.gov For this compound, characteristic fragmentation would also include the loss of the nitro group (NO₂) and potentially chlorine atoms. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M, M+2, and M+4 pattern for the molecular ion and any chlorine-containing fragments, providing further confirmation of the presence of two chlorine atoms. For instance, the mass spectrum of 1-nitroanthraquinone (B1630840) shows significant peaks corresponding to the loss of NO₂ and CO. researchgate.net
| Ion | Expected m/z | Significance |
| [M]⁺ | 321/323/325 | Molecular ion (showing isotopic pattern for 2 Cl) |
| [M-NO₂]⁺ | 275/277/279 | Loss of nitro group |
| [M-CO]⁺ | 293/295/297 | Loss of a carbonyl group |
| [M-NO₂-CO]⁺ | 247/249/251 | Sequential loss of nitro and carbonyl groups |
| Note: This table is predictive and based on known fragmentation patterns of related compounds. |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of anthraquinones typically displays several absorption bands in the range of 220-400 nm, which are attributed to π → π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the anthraquinone core.
For this compound, the presence of the nitro and chloro groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted anthraquinone. The spectrum of an anthraquinone-type disperse reactive dye in dichloromethane, for example, shows distinct absorption bands that are influenced by the molecular structure. researchgate.net
While many anthraquinone derivatives are fluorescent, the presence of a nitro group often leads to fluorescence quenching. Therefore, this compound is expected to exhibit weak or no fluorescence. Studies on related nitro-containing aromatic compounds have demonstrated this quenching effect.
| Technique | Expected Wavelengths (nm) | Transition Type |
| UV-Vis (λmax) | ~250-280, ~330-360 | π → π* |
| Fluorescence (λem) | Expected to be weak or non-fluorescent | - |
| Note: This is an illustrative table based on general characteristics of substituted anthraquinones. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl (C=O) and nitro (NO₂) groups.
The carbonyl stretching vibrations in anthraquinones typically appear in the region of 1670-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (carbonyl) | ~1670 - 1680 |
| NO₂ (asymmetric stretch) | ~1520 - 1560 |
| NO₂ (symmetric stretch) | ~1340 - 1370 |
| C-Cl (stretch) | < 800 |
| Note: This table is based on characteristic IR absorption frequencies for the specified functional groups. |
X-ray Diffraction Studies
X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths and angles.
Single Crystal X-ray Analysis for Structural Elucidation
To perform single crystal X-ray analysis, a suitable single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to determine the electron density map of the molecule, from which the atomic positions can be determined.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |
| Space Group | The symmetry of the unit cell would be identified. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-Cl, C-N, N-O, C=O) would be calculated. |
| Bond Angles | The angles between adjacent bonds would be determined, revealing the molecular geometry. |
| Note: This table outlines the type of data obtained from a single crystal X-ray analysis. |
Polymorphism Characterization
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of characterization. Different polymorphs of a compound can exhibit varied physical and chemical properties. For instance, studies on the related compound 4,6-dichloro-5-nitrobenzofuroxan have shown that changing the crystallization solvent can lead to the formation of different polymorphic structures. nih.govnih.gov Crystallization from a chloroform/hexane mixture resulted in a triclinic space group, while using acetone/pentane produced an orthorhombic polymorph. nih.gov
X-ray diffraction is a primary technique for elucidating the crystal structure of different polymorphs. nih.govnih.gov Furthermore, Density Functional Theory (DFT) calculations can be employed to investigate the influence of structural differences, such as the torsional angles of the nitro group, on the reactivity and stability of the polymorphs. nih.govnih.gov These computational methods provide insights into how the crystalline arrangement and intramolecular forces, like the push/pull effect of the nitro group, affect the compound's behavior. nih.gov
Chromatographic Separations
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and related compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of anthraquinone derivatives. A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity.
A typical HPLC method for a related compound, 4,5-dichloro-1-nitro-anthraquinone, utilizes a C18 column. sielc.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. For instance, a mobile phase of acetonitrile, water, and an acid such as phosphoric acid or formic acid (for mass spectrometry compatibility) is effective. sielc.com The separation is based on the differential partitioning of the analyte between the stationary phase (the C18 column) and the mobile phase.
Method development for anthraquinone dyes often focuses on achieving a simple, sensitive, and rapid analysis. researchgate.netnih.gov For example, a method using a Lichrospher® RP-18 column with a mobile phase of acetonitrile, ammonium (B1175870) acetate (B1210297) buffer, and trifluoroacetic acid has been developed for the degradation products of an anthraquinone dye. researchgate.netnih.gov The flow rate is typically optimized to achieve good separation in a minimal amount of time. researchgate.netnih.gov
Table 1: Example HPLC Method Parameters for Anthraquinone Analysis
| Parameter | Value |
| Column | Lichrospher® RP-18 (5 µm, 25 cm x 4.6 mm) researchgate.netnih.gov |
| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (0.02 M) with 0.8% Trifluoroacetic acid (pH 2.5):Methanol (70:20:10 v/v) researchgate.netnih.gov |
| Flow Rate | 1.2 mL/min researchgate.netnih.gov |
| Detection | UV-Vis Detector |
This table presents example parameters based on methods developed for related anthraquinone compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. The sample is first vaporized and separated in the gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
For the analysis of anthraquinone derivatives, a fused silica (B1680970) capillary column, such as a TG-5MS, is often employed. nih.gov The system typically uses an electron ionization source with an energy of 70 eV. nih.gov Helium is commonly used as the carrier gas. nih.gov The identification of compounds is achieved by comparing their mass spectra with established libraries like NIST and Wiley. nih.gov
GC-MS analysis can reveal the presence of various bioactive compounds and impurities in a sample. nih.gov The retention time and peak area in the chromatogram provide information about the identity and relative abundance of each component. nih.gov
Solubility and Phase Behavior Studies
Understanding the solubility of this compound is crucial for various applications, including purification and formulation. Supercritical fluids, particularly carbon dioxide, have gained attention as environmentally friendly solvents.
Measurement in Supercritical Fluids (e.g., CO2)
The solubility of various anthraquinone derivatives in supercritical carbon dioxide (sc-CO2) has been investigated using flow-type apparatus. iaea.orgpsu.edu These studies typically measure solubility at different temperatures and pressures. For instance, measurements for 1-aminoanthraquinone (B167232) and 1-nitroanthraquinone were conducted at temperatures ranging from 323.15 K to 383.15 K and pressures from 12.5 MPa to 25.0 MPa. iaea.orgpsu.edu
Research has shown that the solubility of anthraquinone derivatives in sc-CO2 is influenced by the nature of the substituent groups. aip.org For example, at 383.15 K and 25 MPa, the mole fraction solubility of 1-aminoanthraquinone was found to be higher than that of 1-nitroanthraquinone, indicating that the amino group enhances solubility more than the nitro group in these conditions. iaea.org The solubility generally increases with increasing temperature and pressure, although crossover pressure effects can be observed. nih.gov
Thermodynamic Modeling of Solubility
To correlate and predict the solubility of solids in supercritical fluids, various thermodynamic models are employed. These models are essential for process design and optimization.
Several semi-empirical models, which express solubility as a function of CO2 density, are commonly used. iaea.orgaip.org Additionally, more complex equation-of-state (EoS) models, such as the Peng-Robinson EoS modified by Stryjek and Vera (PRSV-EOS), provide a more theoretical basis for correlating solubility data. iaea.orgimperial.ac.uk These models account for the intermolecular forces between the solute and the supercritical fluid.
The regular solution model combined with the Flory-Huggins theory is another approach used to analyze the solubility of anthraquinone derivatives. iaea.org Recent research has also focused on developing new correlation models to improve the accuracy of solubility predictions for a wide range of anthraquinone derivatives in sc-CO2. nih.govnih.gov These models often incorporate physical properties of the solute, such as its melting temperature, and have shown good agreement with experimental data, with average absolute relative deviations often below 15%. iaea.orgnih.gov Machine learning algorithms are also emerging as a tool for correlating solubility data. nih.gov
Future Research Directions and Challenges
Development of Sustainable Synthetic Approaches for 4,6-Dichloro-1-nitroanthraquinone and its Derivatives
The traditional synthesis of anthraquinones often involves multi-step processes that can be resource-intensive and generate significant waste. britannica.comthieme.de A primary area of future research is the development of greener, more sustainable synthetic routes. This includes the exploration of solvent-free reaction conditions and the use of solid acid catalysts. researchgate.net For instance, one-pot syntheses that combine multiple reaction steps, such as the condensation of a substituted 1,3-butadiene (B125203) with a naphthoquinone followed by oxidation, are being investigated to minimize waste and improve efficiency. researchgate.net The use of bifunctional catalysts, such as Mo-V-P heteropoly acids, which act as both an acid and an oxidizing agent, shows promise in this regard. researchgate.net
Mechanochemical methods, which involve reactions induced by mechanical force rather than solvents, also present a novel and sustainable approach to synthesizing complex organic molecules, including those with large π-conjugated systems. mdpi.com These solvent-free techniques can lead to shorter reaction times and higher yields. mdpi.com Further research into these and other green chemistry principles will be crucial for the environmentally responsible production of this compound and related compounds.
Elucidation of Complex Reaction Mechanisms and Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of anthraquinone (B42736) derivatives is essential for optimizing reaction conditions and controlling product selectivity. Many of the reactions used to create these complex molecules, such as the Hauser-Kraus annulation and various cycloadditions, involve multiple steps and the formation of transient intermediates. nih.govrice.edu
Future research will likely focus on the use of advanced analytical and computational techniques to identify and characterize these intermediates. For example, computational studies, including density functional theory (DFT), can provide insights into reaction pathways and the relative energies of different intermediates and transition states. nih.gov This knowledge can help in designing more efficient synthetic strategies. For instance, understanding the polarity reversal in a juglone (B1673114) derivative upon substitution with an anthraquinone was key to a successful forward synthesis. nih.gov The study of reaction mechanisms, such as the proposed 1,5-hydrogen shift followed by a [4+2] cycloaddition in the synthesis of certain natural products, provides a roadmap for accessing complex molecular architectures. nih.gov
Rational Design of Next-Generation Anthraquinone Derivatives for Targeted Applications
The versatility of the anthraquinone scaffold allows for a wide range of chemical modifications, enabling the design of derivatives with specific properties for targeted applications. eurekaselect.comsemanticscholar.orgnih.gov This is a significant area of future research, with a focus on creating molecules for advanced materials and therapeutics. eurekaselect.comnih.gov
Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking, are becoming increasingly important in the rational design of new anthraquinone derivatives. nih.gov These techniques allow researchers to predict how changes in the molecular structure will affect the compound's properties and interactions with biological targets. nih.gov For example, in the design of dyes for liquid crystal displays, computational studies have been used to understand how different substituents affect the molecule's aspect ratio and transition dipole moment, which in turn influences its alignment and performance. figshare.comnih.govacs.org Similarly, in the development of new anticancer agents, subtle modifications to the anthraquinone ring can improve a derivative's potency, selectivity, and ability to overcome drug resistance. eurekaselect.com
The following table illustrates how computational design can guide the synthesis of anthraquinone derivatives for specific applications.
| Target Application | Desired Property | Design Strategy | Computational Tool |
| Organic Light-Emitting Diodes (OLEDs) | Efficient red thermally activated delayed fluorescence (TADF) | Increase the distance between donor and acceptor groups in the molecule. acs.orgelsevierpure.com | Time-dependent density functional theory (TD-DFT) to predict fluorescence rates and energy gaps. acs.orgelsevierpure.com |
| Liquid Crystal Displays (LCDs) | High dichroic ratio for improved contrast | Modify substituents to control molecular shape and alignment within the liquid crystal host. figshare.comnih.gov | Molecular dynamics (MD) simulations and DFT to analyze molecular geometry and orientation. nih.gov |
| Anticancer Agents | Enhanced binding to target proteins (e.g., tubulin) | Introduce functional groups that can form specific interactions with the protein's active site. nih.gov | Molecular docking to predict binding affinity and mode. nih.gov |
Addressing Limitations in Photocatalytic Applications of Anthraquinones
Anthraquinones have shown potential as photocatalysts for applications such as clean energy production and pollutant degradation due to their excellent electron transfer capabilities and photosensitivity. bohrium.comnih.govsciopen.comresearchgate.net However, their practical application is currently limited by several factors, including low electrical conductivity and potential for secondary contamination due to their solubility. bohrium.comnih.govresearchgate.net
Future research will need to address these limitations to unlock the full potential of anthraquinone-based photocatalysis. One promising strategy is the immobilization of anthraquinone derivatives onto solid supports, such as graphene. bohrium.comnih.govresearchgate.net This can enhance their practical application by preventing their release into the environment and potentially improving their photocatalytic activity. bohrium.comnih.govresearchgate.net Further research is also needed to deepen the theoretical understanding of the photochemical mechanisms of anthraquinones to guide the design of more efficient and stable photocatalytic systems. bohrium.comnih.govresearchgate.net Additionally, while TiO₂ is a common photocatalyst, the adsorption of anthraquinone dyes onto its surface can sometimes inhibit its performance, highlighting the need for careful optimization of reaction conditions. nih.gov
Comprehensive Environmental Impact Assessment of Anthraquinone Derivatives
As with any widely used chemical, a thorough understanding of the environmental fate and ecotoxicity of anthraquinone derivatives is crucial. nih.gov While some anthraquinones are naturally occurring, many synthetic derivatives are released into the environment through industrial processes. nih.gov
Future research must focus on a comprehensive environmental impact assessment of these compounds. This includes studying their persistence, bioaccumulation, and toxicity to a wide range of organisms. epa.govnih.gov The U.S. Environmental Protection Agency (EPA) has noted data gaps in the environmental fate and ecological effects of anthraquinone, indicating a need for further research to fully assess potential risks to various species. epa.gov Studies have shown that the toxicity of anthraquinone derivatives can vary significantly depending on their specific chemical structure. nih.gov For example, a study on the ecotoxicity of two natural anthraquinone dyes, dermocybin (B13127996) and dermorubin, found that dermorubin was not toxic to the tested aquatic organisms, while dermocybin showed toxicity to several species. nih.gov Such studies are essential for developing a comprehensive understanding of the toxicological properties of this class of compounds and for ensuring their safe and sustainable use. nih.gov
The following table summarizes key areas for future research in the environmental assessment of anthraquinone derivatives.
| Research Area | Key Questions | Examples of Research Approaches |
| Persistence | How long do different anthraquinone derivatives remain in the environment? What are their degradation pathways? | Biodegradation studies under various environmental conditions (aerobic, anaerobic). epa.gov Photodegradation studies. |
| Bioaccumulation | Do anthraquinone derivatives accumulate in the tissues of living organisms? | Bioconcentration studies in fish and other aquatic organisms. epa.gov |
| Ecotoxicity | What are the toxic effects of anthraquinone derivatives on different species (e.g., birds, fish, invertebrates, plants)? epa.gov | Acute and chronic toxicity testing with a variety of organisms. nih.govnih.gov |
| Metabolites and Degradation Products | What are the environmental and toxicological properties of the breakdown products of anthraquinone derivatives? | Identification and characterization of metabolites and degradants using advanced analytical techniques. regulations.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
